molecular formula C2H6O B080662 1,1,1-d3-Dimethyl ether CAS No. 13725-27-4

1,1,1-d3-Dimethyl ether

Cat. No. B080662
Key on ui cas rn: 13725-27-4
M. Wt: 49.09 g/mol
InChI Key: LCGLNKUTAGEVQW-FIBGUPNXSA-N
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Patent
US08524725B2

Procedure details

To a solution of methyl ether X (10.0 g, 60 mmol) in 50 ml THF at −78° C. was added n-butyllithium (36 ml, 90 mmol, 2.5 M in hexanes) was added drop-wise. After 1 h the solution was warmed to rt. After 1 h the solution was cooled to −78° C. and trimethyl borate (13.6 ml, 120 mmol) was added. The solution was warmed to rt. After 16 h the mixture was quenched by the addition of water and resulting mixture was acidified with AcOH and extracted with ethyl acetate. The combined organics were washed with saturated NaHCO3, dried with MgSO4, filtered and concentrated in vacuo. The resulting oil was azeotroped with toluene to afford 6-methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid (13.72 g, 98%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH3:3].[CH2:4]([Li])CCC.[B:9]([O:14]C)([O:12]C)OC.[CH3:16][C:17]([OH:19])=O.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:16][C:17]2[O:19][CH2:20][CH2:24][O:23][C:22]=2[C:21]=1[B:9]([OH:12])[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Name
Quantity
36 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h the solution was cooled to −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to rt
CUSTOM
Type
CUSTOM
Details
After 16 h the mixture was quenched by the addition of water
Duration
16 h
CUSTOM
Type
CUSTOM
Details
resulting mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C2=C(OCCO2)C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.72 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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